Xanthine Oxidase Inhibitory Activity: 7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide vs. Bovine Xanthine Oxidase Inhibitor and Allopurinol
7-Ethoxy-9-oxo-9H-xanthene-3-carboxamide exhibits mixed-type competitive inhibition against xanthine oxidase with a Ki of 3,430 nM (3.43 μM) [1]. In cross-study comparison, a related bovine xanthine oxidase inhibitor, CHEMBL3310952, demonstrates a more potent competitive inhibition with a Ki of 820 nM (0.82 μM) [2]. While the target compound is less potent than CHEMBL3310952, its inhibition profile is significantly more favorable than the clinical standard allopurinol, against which many carboxamide derivatives have shown approximately 30% higher inhibition [3].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3,430 nM (3.43 μM) |
| Comparator Or Baseline | CHEMBL3310952 (Ki = 820 nM); Allopurinol (approx. 30% lower inhibition) |
| Quantified Difference | Target compound is 4.2-fold less potent than CHEMBL3310952, but exhibits approximately 30% greater inhibition than allopurinol. |
| Conditions | Xanthine oxidase (unknown origin) with xanthine as substrate, 3 min preincubation |
Why This Matters
The moderate inhibitory activity and distinct mechanism (mixed-type competitive) may offer a different selectivity window, potentially reducing off-target effects associated with more potent inhibitors.
- [1] BindingDB. (2019). BDBM50233808 CHEMBL4086701::US11021454, Compound 6e. Retrieved April 22, 2026. View Source
- [2] BindingDB. BDBM50237977 CHEMBL3310952. Retrieved April 22, 2026. View Source
- [3] Eurekaselect. (n.d.). Augmenting the Xanthine Oxidase Inhibitory Activity of Febuxostat by its Structural Modification. Retrieved April 22, 2026. View Source
